molecular formula C8H7NO2 B7766887 2-Isonitrosoacetophenone CAS No. 83922-86-5

2-Isonitrosoacetophenone

Cat. No.: B7766887
CAS No.: 83922-86-5
M. Wt: 149.15 g/mol
InChI Key: MLNKXLRYCLKJSS-RMKNXTFCSA-N
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Description

2-Isonitrosoacetophenone, also known as 2-keto-2-phenyl-acetaldoxime, is a chemical compound with the molecular formula C8H7NO2. It is characterized by the presence of an oxime functional group, which is relatively rare in natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isonitrosoacetophenone can be synthesized through several methods. One common approach involves the reaction of phenylglyoxal with hydroxylamine hydrochloride in the presence of silica gel at room temperature for three hours . Another method includes the oxidation of benzoylcarbinol with cupric acetate .

Industrial Production Methods: While specific industrial production methods for isonitrosoacetophenone are not extensively documented, the synthesis typically involves standard organic chemistry techniques such as oxidation and condensation reactions. The scalability of these methods would depend on optimizing reaction conditions and ensuring the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: 2-Isonitrosoacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

(2E)-2-hydroxyimino-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-8(6-9-11)7-4-2-1-3-5-7/h1-6,11H/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNKXLRYCLKJSS-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060198
Record name Isonitrosoacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

532-54-7, 83922-86-5
Record name Isonitrosoacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name mu-(Hydroxyimino)acetophenone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isonitrosoacetophenone
Source DTP/NCI
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Record name Isonitrosoacetophenone
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Record name Benzeneacetaldehyde, .alpha.-oxo-, aldoxime
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Record name Isonitrosoacetophenone
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Record name 2-hydroxyiminoacetophenone
Source European Chemicals Agency (ECHA)
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Record name ISONITROSOACETOPHENONE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

A flask was charged with potassium tert-butoxide (58 mmol) and 63 mL of tert-butyl alcohol. The mixture was stirred until a solution was formed, and a solution of the appropriate benzophenone (50 mmol) in 35 mL of tert-butyl alcohol added dropwise over 15 min. The reaction mixture was stirred for 1 hr, and the neat isoamyl nitrite (75 mmol) added over five min. The reaction mixture was monitored for completion and then diluted with 100 mL of heptanes. The resulting solid (38 mmol) was collected via suction filtration and dried to a constant weight under vacuum. Procedure was adapted from: Hagedorn et al., Chem. Ber., 98:193 (1965).
Quantity
58 mmol
Type
reactant
Reaction Step One
Quantity
63 mL
Type
solvent
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
75 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
solid
Quantity
38 mmol
Type
reactant
Reaction Step Four
[Compound]
Name
heptanes
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Isonitrosoacetophenone
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Reactant of Route 3
2-Isonitrosoacetophenone

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